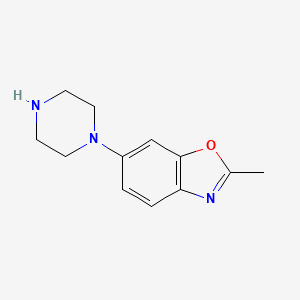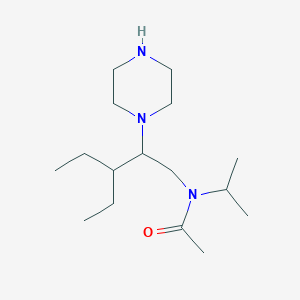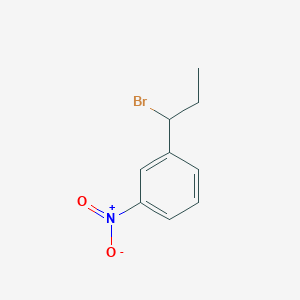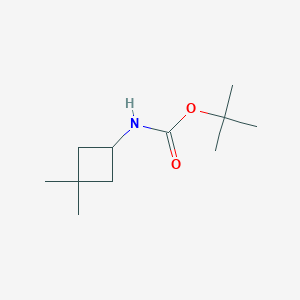
Tert-butyl 3,3-dimethylcyclobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE: is a chemical compound with the molecular formula C11H21NO2. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used in the production of fine chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing them from participating in unwanted side reactions. This stability is crucial in multi-step synthesis processes where selective deprotection is required .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains additional hydroxyl groups, making it more hydrophilic.
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the cyclobutyl group, affecting its reactivity and steric properties .
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is unique due to its cyclobutyl group, which provides steric hindrance and affects its reactivity compared to other carbamate derivatives .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-11(4,5)7-8/h8H,6-7H2,1-5H3,(H,12,13) |
Clave InChI |
NKOYDVKYUJKPCS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


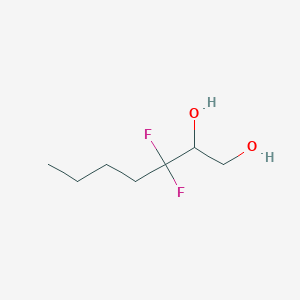
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
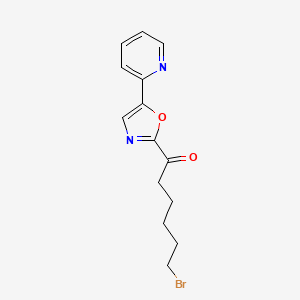
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
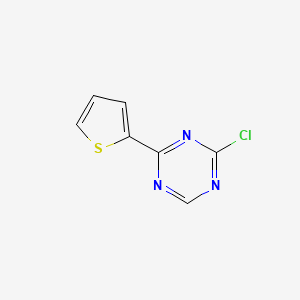
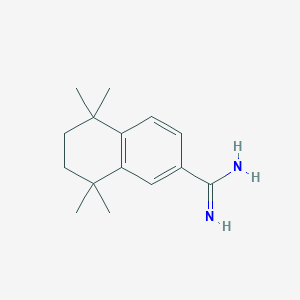
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
